molecular formula C15H19NO4Sn B562199 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione CAS No. 1260152-46-2

1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B562199
CAS No.: 1260152-46-2
M. Wt: 396.03
InChI Key: WRKWBOQRWXOGAG-UHFFFAOYSA-N
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Description

The compound “1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C15H19NO4Sn and a molecular weight of 396.03. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

  • Synthetic Pathways and Derivatives : The compound is closely related to pyrrolidine diones, which are utilized in various synthetic pathways. For example, studies on pyrrolidine-2,4-diones (tetramic acids) and their derivatives show how these compounds can be obtained and their potential in creating new chemical entities. These pathways involve heating specific derivatives with water or nitromethane, leading to products with diverse applications in medicinal chemistry and materials science (Mulholland, Foster, & Haydock, 1972).

  • Reactivity and Applications : Research into the reactivity of compounds like 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione has provided insights into how these structures can react with various nucleophiles to produce heterocyclic compounds. This reactivity is foundational for developing new drugs and materials with specific properties (Kollenz, Ziegler, Ott, & Igel, 1976).

  • Material Science Applications : Derivatives of pyrrolidine diones, such as those synthesized through reactions involving trimethylstannyl groups, have potential applications in material science, including the development of new polymers and coatings. These applications are driven by the unique properties of the pyrrolidine dione structure, which can impart stability, reactivity, or specific interactions with other materials (Dijkstra, Have, & Leusen, 1998).

  • Pharmaceutical Applications : Although the specific compound is not directly linked to pharmaceutical applications, related research indicates that pyrrolidine diones and their derivatives can play a role in drug development. For instance, the synthesis of cyclic imides and their evaluation as inhibitors of blood platelet aggregation highlight the potential medicinal value of these compounds (Makoni & Sugden, 1980).

Future Directions

Pyrrolidine derivatives, including “1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione”, may have potential in drug discovery due to their versatile scaffold. They can be used to design new compounds with different biological profiles .

Mechanism of Action

Target of Action

N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate, also known as 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione, is primarily used for antibody labeling and the radioiodination of monoclonal antibodies . The primary targets of this compound are therefore the antibodies that it labels.

Mode of Action

The compound acts as a linker molecule , covalently attaching to the antibody via its succinimidyl group. The trimethylstannyl group on the benzoate moiety allows for the subsequent introduction of a radioactive iodine isotope . This enables the labeled antibody to be used in HER2-targeted radionuclide therapy for cancers .

Biochemical Pathways

The compound does not directly participate in any biochemical pathways. Instead, it facilitates the delivery of radioiodinated antibodies to their targets. Once the labeled antibody binds to its target, the radioiodine isotope can emit radiation to kill the targeted cells .

Pharmacokinetics

The ADME properties of the compound are largely determined by the properties of the antibody to which it is attached. The compound itself is eliminated primarily via the kidneys . The biologic half-life of the compound in healthy subjects is about 8 hours .

Result of Action

The primary result of the compound’s action is the delivery of radioiodine to the target cells. This can result in the death of the targeted cells due to the emitted radiation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the nature of the solvent used in the synthesis of the compound can profoundly influence its ability to synthesize high activity levels of the compound . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C .

Biochemical Analysis

Biochemical Properties

The role of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate in biochemical reactions is primarily related to its use in antibody labeling. It interacts with enzymes, proteins, and other biomolecules in a way that allows it to attach to these entities, thereby enabling the tracking and identification of these molecules in various biochemical assays .

Cellular Effects

The effects of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate on cells are largely dependent on the specific biomolecules it is attached to. By labeling these molecules, it can influence cell function by providing a means to track and study various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate at the molecular level involves its ability to bind to biomolecules, such as antibodies. This binding allows it to act as a marker, enabling the tracking and study of these molecules in various biochemical reactions .

Temporal Effects in Laboratory Settings

Over time, N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate remains stable under appropriate storage conditions, which include being hygroscopic and stored in a -20°C freezer under an inert atmosphere . Long-term effects on cellular function would be dependent on the specific biomolecules it is attached to and the nature of the experiments being conducted .

Dosage Effects in Animal Models

The effects of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate in animal models would be dependent on the specific biomolecules it is attached to and the nature of the studies being conducted. As it is primarily used as a labeling agent, any observed effects would likely be related to the biomolecules it is tracking rather than the compound itself .

Metabolic Pathways

N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate is not typically involved in metabolic pathways as it is primarily used as a labeling agent. Any involvement in metabolic pathways would be indirect and related to the specific biomolecules it is attached to .

Transport and Distribution

The transport and distribution of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate within cells and tissues would be dependent on the specific biomolecules it is attached to. As a labeling agent, it would follow the transport and distribution patterns of these biomolecules .

Subcellular Localization

The subcellular localization of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate would be dependent on the specific biomolecules it is attached to. As a labeling agent, it would localize to the same subcellular compartments as these biomolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-3-trimethylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO4.3CH3.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;;;;/h2,4-5H,6-7H2,1H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWBOQRWXOGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662194
Record name 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260152-46-2
Record name 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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